7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reduction of a nitro precursor followed by cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various substituted isoquinolines.
Scientific Research Applications
Chemistry
In chemistry, 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active isoquinolines.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or receptor antagonism.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dihydroisoquinolin-3(4H)-one
- 7-Nitro-1,2-dihydroisoquinolin-3(4H)-one
- 7-Hydroxy-1,2-dihydroisoquinolin-3(4H)-one
Uniqueness
7-Amino-1,2-dihydroisoquinolin-3-(4H)-one hydrochloride is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
1956318-04-9 |
---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
7-amino-2,4-dihydro-1H-isoquinolin-3-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-2-1-6-4-9(12)11-5-7(6)3-8;/h1-3H,4-5,10H2,(H,11,12);1H |
InChI Key |
DYIDKYJZVVBRAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CNC1=O)C=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.